1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt is a chemical compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles . These methods typically involve the use of transition-metal-free strategies and solid alumina at room temperature . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and acyl chlorides for substitution . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has shown potent activities against fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy . In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it has been explored as a scaffold for human neutrophil elastase inhibitors, which are important targets for the treatment of inflammatory diseases .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt involves targeting specific molecular pathways. It inhibits FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to FGFRs, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt can be compared with other pyrrolopyridine derivatives. Similar compounds include 1H-pyrrolo[2,3-b]pyridine and its various substituted derivatives . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and pharmacokinetic properties. The unique sulfonic acid group in this compound may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H7N2NaO3S |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
sodium;2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-sulfonate |
InChI |
InChI=1S/C7H8N2O3S.Na/c10-13(11,12)6-4-5-2-1-3-8-7(5)9-6;/h1-3,6H,4H2,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
OHZMLHYCAMGQBD-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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